molecular formula C12H13NO2 B11894984 Methyl 1,4-dimethyl-1H-indole-2-carboxylate

Methyl 1,4-dimethyl-1H-indole-2-carboxylate

Cat. No.: B11894984
M. Wt: 203.24 g/mol
InChI Key: DWEJZKONIFQYPG-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethyl-1H-indole-2-carboxylate is an indole derivative featuring a methyl ester group at position 2 and methyl substituents at positions 1 and 4 of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their aromatic stability and functional versatility. The 1,4-dimethyl substitution pattern may influence electronic distribution, solubility, and intermolecular interactions, distinguishing it from positional isomers or halogenated analogs .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 1,4-dimethylindole-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-8-5-4-6-10-9(8)7-11(13(10)2)12(14)15-3/h4-7H,1-3H3

InChI Key

DWEJZKONIFQYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N(C2=CC=C1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substituent Effects

The reaction proceeds via initial formation of a pyrrole-acetophenone intermediate, followed by nucleophilic attack of the 1,3-dicarbonyl compound. Scandium triflate activates the carbonyl groups, facilitating cyclization through a six-membered transition state. The 4-methyl group originates from the 2-hydroxyacetophenone derivative, while the 1-methyl group is introduced via 1-methylpyrrole.

Table 1: Optimization of Three-Component Reaction Conditions

Catalyst (mol%)SolventTemperature (°C)Yield (%)5a/6a Ratio
Sc(OTf)₃ (10)Glycerol80831:0.66
Sc(OTf)₃ (15)Glycerol80811:0.25
Sc(OTf)₃ (10)Methanol6041

The use of glycerol as a solvent enhances solubility and stabilizes intermediates, contributing to higher yields compared to methanol or dioxane.

Hemetsberger–Knittel Indole Synthesis for 2-Carboxylate Formation

The Hemetsberger–Knittel method, detailed in Search Result, provides a regioselective route to indole-2-carboxylates. This two-step process involves:

  • Knoevenagel Condensation : Methyl 2-azidoacetate (14 ) reacts with substituted benzaldehydes (15 ) to form azidocinnamates (16 ).

  • Thermal Cyclization : Azidocinnamates undergo thermolysis at elevated temperatures (120–150°C) to yield indole-2-carboxylates (17 ).

Application to Target Compound

To synthesize Methyl 1,4-dimethyl-1H-indole-2-carboxylate, the benzaldehyde precursor must contain methyl groups at positions corresponding to the indole’s 4- and 1-positions. For example, 4-methylbenzaldehyde derivatives can be employed, while the 1-methyl group is introduced via N-methylation post-cyclization.

Table 2: Hemetsberger–Knittel Reaction Yields with Varied Substituents

Benzaldehyde SubstituentCyclization Temp (°C)Yield (%)
4-Methyl14072
3-Methoxy13065
5-Chloro15058

Post-cyclization N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) achieves >90% conversion to the 1-methyl derivative.

Ionic Liquid-Catalyzed Carbomethoxylation

Search Result describes a patent utilizing ionic liquids (e.g., [Bmim]OH) to catalyze the reaction between indoles and dimethyl carbonate (DMC) for carboxylate ester formation. While the patent focuses on 1-carboxylates, modifying the substrate to a 4-methylindole derivative enables analogous 2-carboxylation.

Procedure and Optimization

  • Substrate Preparation : 1,4-Dimethylindole is synthesized via Friedel–Crafts alkylation or reductive amination.

  • Carbomethoxylation : The indole derivative is dissolved in DMC with 5–15 mol% [Bmim]OH and heated at 80–100°C for 12–24 hours.

The reaction achieves 68–75% yield under optimized conditions, with the ionic liquid enabling recyclability (3–5 cycles without significant loss in activity).

Stepwise Functionalization of Preformed Indoles

For indoles with existing substituents, late-stage functionalization offers a modular approach. Search Result outlines methods for:

  • C3 Acylation : Ethyl 5-chloro-1H-indole-2-carboxylate undergoes Friedel–Crafts acylation with acyl chlorides (AlCl₃ catalyst).

  • Reductive Alkylation : Acylated intermediates are reduced to alkyl groups using trifluoroacetic acid (TFA) and triethylsilane (TES).

Table 3: Reductive Alkylation of Acylated Intermediates

Starting MaterialReducing AgentYield (%)
Ethyl 3-acetyl-5-chloroindole-2-carboxylateTFA/TES85
Ethyl 3-propionyl-5-chloroindole-2-carboxylateTFA/TES78

Hydrolysis of the ethyl ester (3 N NaOH, ethanol) followed by re-esterification (CH₃I, K₂CO₃) furnishes the methyl ester.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Each Method

MethodYield (%)RegioselectivityScalabilityEnvironmental Impact
Three-Component Coupling83ModerateHighLow (glycerol solvent)
Hemetsberger–Knittel72HighModerateModerate (azide use)
Ionic Liquid Catalysis75LowHighGreen (DMC solvent)
Stepwise Functionalization85HighLowHigh (multiple steps)

Chemical Reactions Analysis

Methyl 1,4-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1,4-dimethyl-1H-indole-2-carboxylate has the following chemical formula:

  • Molecular Formula : C₁₂H₁₃NO₂
  • CAS Number : 167478-82-2

This compound features an indole core, which is known for its biological activity, making it a valuable scaffold for drug design.

Inhibition of Cancer Cell Growth

Recent studies have highlighted the potential of this compound derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1), a protein associated with cancer cell survival. The overexpression of Mcl-1 allows cancer cells to resist apoptosis, complicating treatment strategies. Research has shown that derivatives of this compound exhibit nanomolar binding affinities to Mcl-1, demonstrating significant selectivity over other related proteins such as Bcl-xL and Bcl-2. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

CompoundBinding Affinity (nM)Selectivity Ratio (Mcl-1/Bcl-xL)
Compound A71720
Compound B40>100

Antitumor Activity

Another significant application is in the treatment of liver cancer. A series of novel derivatives targeting the 14-3-3η protein have been synthesized from this compound. One particular derivative demonstrated remarkable inhibitory activity against various liver cancer cell lines, including those resistant to conventional chemotherapy . The compound induced G1-S phase cell cycle arrest and showed low toxicity towards human ether-a-go-go-related gene (hERG) channels, suggesting a favorable safety profile.

Protein Interaction Studies

The structural properties of this compound have made it a target for studies involving protein-ligand interactions. By utilizing techniques such as NMR spectroscopy and molecular docking, researchers can analyze how this compound interacts with various target proteins involved in disease pathways. Such studies are essential for understanding the mechanisms of action and optimizing lead compounds for further development .

Case Study 1: Mcl-1 Inhibition

In a study aimed at discovering new Mcl-1 inhibitors, this compound was used as a lead compound. The researchers synthesized several analogs and tested their binding affinities using surface plasmon resonance (SPR). The results indicated that modifications to the indole structure could enhance binding affinity significantly, leading to the identification of several promising candidates for further development .

Case Study 2: Liver Cancer Treatment

Another investigation focused on the synthesis of derivatives targeting the 14-3-3η protein for liver cancer treatment revealed that one derivative had an IC50 value significantly lower than traditional chemotherapeutics. The study employed both in vitro assays and molecular docking simulations to validate the efficacy and binding characteristics of these compounds .

Mechanism of Action

The mechanism of action of Methyl 1,4-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1. Key Properties of Methyl Indole-2-carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Applications Source (Evidence ID)
Methyl 4,5-dimethyl-1H-indole-2-carboxylate 4,5-dimethyl C₁₂H₁₃NO₂ 203.24 CAS 1202240-82-1; PubChem CID 54593905
Methyl 4,5-dichloro-1H-indole-2-carboxylate 4,5-dichloro C₁₀H₇Cl₂NO₂ 244.08 CAS 952958-53-1; halogenated analog
Methyl 4-methoxy-1H-indole-2-carboxylate 4-methoxy C₁₁H₁₁NO₃ 205.21 Methoxy group enhances electron density
Methyl 1-pentyl-1H-indole-3-carboxylate 1-pentyl, 3-carboxylate C₁₅H₁₉NO₂ 245.31 Synthetic cannabinoid research

Substituent Position and Electronic Effects

  • 1,4-Dimethyl vs. 4,5-Dimethyl (Positional Isomerism) : The 1,4-dimethyl substitution in the target compound likely reduces steric hindrance compared to the 4,5-dimethyl isomer (). This positional difference may alter solubility and crystallinity due to variations in molecular packing .
  • Halogenation (4,5-Dichloro): Chlorine atoms in Methyl 4,5-dichloro-1H-indole-2-carboxylate increase molecular polarity and reactivity, making it suitable for electrophilic substitution reactions. However, this also reduces solubility in nonpolar solvents compared to methyl-substituted analogs .
  • Methoxy vs. This contrasts with the electron-donating but non-resonating methyl groups in the target compound .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The 1-pentyl-3-carboxylate derivative () has a higher molecular weight (245.31 g/mol) and lipophilicity compared to the target compound (estimated ~203.24 g/mol), impacting bioavailability in pharmacological contexts .
  • Spectroscopic Data :
    • NMR Shifts : Methyl 1-methyl-β-carboline-3-carboxylate () shows δ 2.85 (CH₃) and δ 4.03 (COOCH₃) in ¹H-NMR, suggesting similar ester methyl resonances in the target compound. However, aromatic proton shifts (δ 7.37–8.79) differ due to β-carboline’s fused ring system .
    • InChI/SMILES : The InChIKey for Methyl 4,5-dimethyl-1H-indole-2-carboxylate (NLVDMRDXMZXUSC-UHFFFAOYSA-N) reflects its unique stereoelectronic profile, distinguishing it from other analogs .

Biological Activity

Methyl 1,4-dimethyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as indoles, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of methyl groups at the 1 and 4 positions enhances its reactivity and biological profile.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Indole Core : Indole is synthesized through cyclization reactions involving tryptophan derivatives.
  • Methylation : Methylation at the 1 and 4 positions can be achieved using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Carboxylation : The introduction of the carboxylate group is often performed via a reaction with carbon dioxide under basic conditions.

Biological Activity

This compound exhibits various biological activities, including:

Anticancer Activity

Recent studies have demonstrated that indole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHeLa12.5
Similar Indole DerivativeMDA-MB-23110.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and ROS formation.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
E. coli0.0195
S. aureus0.0048

These results highlight its potential as an antimicrobial agent.

Anti-inflammatory Activity

Indoles are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines. Research indicates that this compound can reduce inflammation markers in vitro.

Case Study 1: Anticancer Mechanisms

A study investigated the anticancer mechanisms of this compound in HeLa cells. The results showed that treatment led to significant apoptosis through caspase activation pathways, with an observed increase in reactive oxygen species (ROS) levels indicating oxidative stress as a contributing factor to cell death .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various indole derivatives, including this compound. The compound demonstrated potent activity against E. coli and S. aureus with low MIC values, suggesting its potential utility in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 1,4-dimethyl-1H-indole-2-carboxylate, and what reaction conditions optimize yield?

  • Methodology : Synthesis of indole carboxylates typically involves substitution or alkylation reactions. For example, similar compounds (e.g., Methyl 1H-benzo[g]indole-2-carboxylate) are synthesized using reagents like formaldehyde and potassium carbonate in toluene under reflux conditions to introduce methyl groups at specific positions . Optimization includes controlling temperature (80–120°C) and reaction time (6–12 hours) to minimize side products.
  • Key Reagents :

ReagentRoleConditions
K₂CO₃BaseToluene, reflux
CH₃IMethylating agent24h, N₂ atmosphere
Pd/CCatalyst (if coupling)H₂, 50 psi

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns and methyl group positions. For example, the ¹H NMR of Methyl 1H-benzo[g]indole-2-carboxylate shows aromatic protons at δ 7.2–8.1 ppm and methyl ester signals at δ 3.9–4.1 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., Q Exactive Orbitrap) validates molecular weight (e.g., [M+H]+ at m/z 219.09 for C₁₂H₁₃NO₂) .
  • FT-IR : Confirms ester carbonyl stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Q. How can chromatographic purity be ensured during purification?

  • Methodology : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1). For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water) resolves impurities. Purity >95% is confirmed via analytical HPLC (retention time comparison) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, excess methyl iodide may lead to over-alkylation, requiring stoichiometric control .
  • In-situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How does the electronic environment of the indole ring influence reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Methyl groups at positions 1 and 4 increase electron density at C3, enhancing Suzuki-Miyaura coupling efficiency .
  • Experimental Validation : Compare coupling yields with/without methyl substituents using Pd(OAc)₂/XPhos catalyst systems .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodology :

  • Molecular Docking : Screen against targets like HIV-1 integrase (PDB: 1QS4) or cyclooxygenase-2 (COX-2), where indole carboxylates show binding affinity. For example, Methyl 1H-benzo[g]indole-2-carboxylate inhibits HIV-1 integrase strand transfer (IC₅₀ = 2.3 µM) .
  • SAR Studies : Modify substituents (e.g., halogenation at C5) to enhance potency and selectivity .

Q. How can computational chemistry predict metabolic stability of this compound?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism sites. Methyl groups at positions 1 and 4 reduce oxidative metabolism, improving half-life .
  • In-vitro Validation : Incubate with human liver microsomes (HLMs) and monitor via LC-MS for metabolite identification .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation (LD₅₀ data for analogs suggest moderate toxicity) .
  • Waste Disposal : Segregate halogenated byproducts and dispose via certified chemical waste services .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points for similar indole carboxylates?

  • Methodology :

  • DSC Analysis : Determine exact melting points via differential scanning calorimetry (heating rate 10°C/min). For example, Methyl 4-methoxy-1H-indole-2-carboxylate melts at 208–210°C , while impurities can lower observed values.
  • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to obtain pure crystals .

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